Smurf‑1 HECT Domain Inhibition: >600‑fold Potency Advantage Over a Structurally Related 4,5‑Dihydroisoxazole‑3‑Carboxamide
In a direct enzymatic assay measuring inhibition of the N‑terminal Prolabel‑tagged human Smurf‑1 HECT domain expressed in HEK293 cells, N,5‑diphenyl‑4,5‑dihydro‑3‑isoxazolecarboxamide (CHEMBL3945602) exhibited an IC₅₀ of 2.80 nM [REFS‑1]. A comparator isoxazole‑3‑carboxamide disclosed in US Patent 9,403,810 (BDBM239114) showed an IC₅₀ of 2.50×10³ nM (2,500 nM) under identical assay conditions [REFS‑2]. This represents an approximately 893‑fold lower potency for the comparator, highlighting the critical role of the N,5‑diphenyl substitution and 4,5‑dihydro ring in achieving low‑nanomolar Smurf‑1 engagement.
| Evidence Dimension | Smurf-1 HECT domain enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 2.80 nM |
| Comparator Or Baseline | Isoxazole‑3‑carboxamide BDBM239114 (US 9,403,810 ex. 14): IC₅₀ = 2,500 nM |
| Quantified Difference | ≈893‑fold (2.95 log units) more potent |
| Conditions | N‑terminal Prolabel‑tagged human Smurf‑1 HECT domain in HEK293 cells; accumulation readout by chemiluminescence |
Why This Matters
Procurement for Smurf‑1‑targeted projects requires the dihydro scaffold to achieve sub‑10 nM potency; generic isoxazole‑3‑carboxamides fail to reach this threshold.
- [1] BindingDB. BDBM50193011 (CHEMBL3945602): IC₅₀ 2.80 nM against Smurf-1 HECT domain. View Source
- [2] BindingDB. BDBM239114 (US9403810, 14): IC₅₀ 2.50×10³ nM against Smurf-1 HECT domain. View Source
